Zotiraciclib
Description
Overview of Zotiraciclib as an Investigational Antineoplastic Agent
This compound, also known as TG02, is an orally administered, investigational small molecule being evaluated for the treatment of cancer. wikipedia.orgpharmakb.comclinicaltrials.gov Classified as a pyrimidine-based, multi-kinase inhibitor, it is designed to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies. wikipedia.orgnih.govcancerconnect.comcancer.gov The primary mechanism of action for this compound is the inhibition of cyclin-dependent kinases (CDKs), with high potency against CDK9. nih.govdrugbank.com
The inhibition of CDK9, a key regulator of transcription, leads to the depletion of several short-lived survival proteins that are crucial for cancer cell proliferation and survival. ascopubs.org These proteins include c-MYC and Myeloid Cell Leukemia-1 (Mcl-1), which are frequently overexpressed in aggressive cancers like glioblastoma. cancerconnect.comascopubs.orgnih.gov By targeting this pathway, this compound disrupts fundamental processes that allow tumor cells to grow and resist apoptosis (programmed cell death). clinicaltrials.gov In addition to its effects on CDKs, this compound also demonstrates inhibitory activity against other kinases, such as Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (Flt3). clinicaltrials.govclinicaltrials.gov
Due to its mechanism of action and ability to penetrate the brain, this compound is under investigation primarily for aggressive brain tumors, including glioblastoma, anaplastic astrocytoma, and diffuse intrinsic pontine glioma (DIPG). wikipedia.orgprnewswire.comspringer.com Recognizing its potential to address rare and difficult-to-treat diseases, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted this compound orphan drug designation for the treatment of glioma. wikipedia.orgpharmakb.com
Table 1: Key Characteristics of this compound
| Feature | Description |
|---|---|
| Compound Type | Small molecule, pyrimidine-based macrocycle. wikipedia.orgpharmakb.comclinicaltrials.gov |
| Administration | Oral. wikipedia.orgnih.gov |
| Primary Mechanism | Multi-kinase inhibitor, with high potency against Cyclin-Dependent Kinase 9 (CDK9). nih.govdrugbank.com |
| Biological Effect | Depletes survival proteins like c-MYC and Mcl-1, leading to apoptosis in cancer cells. cancerconnect.comnih.govclinicaltrials.gov |
| Key Feature | Penetrates the blood-brain barrier. wikipedia.orgcancerconnect.com |
| Regulatory Status | Investigational; Granted Orphan Drug Designation for glioma by FDA and EMA. wikipedia.orgpharmakb.comcancer.gov |
Historical Context of this compound Discovery and Early Development in Cancer Therapy
This compound was originally discovered in Singapore by S*BIO Pte Ltd. wikipedia.orgpharmakb.com Its development for oncological indications is now being advanced by companies including Adastra Pharmaceuticals. wikipedia.orgprnewswire.com Initial clinical investigations of this compound were focused on hematological malignancies. nih.gov
The trajectory of this compound's development shifted towards neuro-oncology following compelling preclinical research. These early laboratory studies demonstrated that this compound, both as a single agent and in combination with the standard chemotherapy agent temozolomide (B1682018) (TMZ), could induce cell death in glioma models. clinicaltrials.govnih.gov The synergistic anti-glioma effects observed in these studies provided a strong rationale for its clinical investigation in brain tumors. clinicaltrials.govnih.gov
This led to the initiation of several key clinical trials. The U.S. National Cancer Institute (NCI) sponsored a Phase 1b trial (NCT02942264) to evaluate this compound in combination with temozolomide for patients with recurrent high-grade astrocytomas. nih.govdrugbank.com Concurrently, the European Organisation for Research and Treatment of Cancer (EORTC) launched the Phase 1b STEAM trial (EORTC 1608) to assess the compound in both newly diagnosed elderly and recurrent glioblastoma patients. nih.govascopubs.org
A significant milestone was achieved in December 2019, when the U.S. FDA granted this compound orphan drug designation for the treatment of glioma, a decision based on emerging data from the NCI-sponsored trial. cancer.gov More recent clinical development includes a Phase 1/2 trial specifically designed to test this compound as a monotherapy in patients with recurrent gliomas that have mutations in the IDH1 or IDH2 genes. cancer.govcancer.gov
Table 2: this compound - Key Development Milestones
| Milestone | Organization / Study | Significance | Year |
|---|---|---|---|
| Discovery | S*BIO Pte Ltd | Initial discovery of the compound. wikipedia.orgpharmakb.com | Not specified |
| Phase 1b Trial | National Cancer Institute (NCI) | Investigated this compound with temozolomide in recurrent high-grade gliomas (NCT02942264). nih.govcancer.gov | Ongoing |
| Phase 1b STEAM Trial | EORTC | Explored this compound in newly diagnosed and recurrent glioblastoma (NCT03224104). nih.gov | 2023 (Results) |
| Orphan Drug Designation | U.S. FDA | Granted for the treatment of glioma, incentivizing further development. cancer.gov | 2019 |
| Orphan Drug Designation | European Medicines Agency (EMA) | Granted for the treatment of gliomas. wikipedia.orgprnewswire.com | 2019 |
| Phase 1/2 Trial | National Cancer Institute (NCI) | Investigates this compound as a single agent in recurrent IDH-mutant gliomas. cancer.govcancer.gov | Ongoing |
Unmet Medical Needs Addressed by this compound in Oncology
The development of this compound targets several significant unmet needs in the treatment of cancer, particularly in the field of neuro-oncology.
Aggressive Brain Tumors: Glioblastoma is the most common malignant primary brain tumor, with an exceedingly poor prognosis. nih.gov For patients with recurrent disease, treatment options are scarce and survival is often measured in weeks, highlighting a desperate need for effective new therapies. nih.govprnewswire.com The mortality rate for patients with recurrent high-grade gliomas approaches 100%. prnewswire.com
Targeting Oncogenic Drivers: A key challenge in cancer therapy is targeting the fundamental drivers of tumor growth. The c-MYC oncogene is overexpressed in a wide range of cancers, including approximately 80% of glioblastomas. wikipedia.orgcancerconnect.com this compound's unique ability to deplete c-MYC through CDK9 inhibition offers a direct strategy against this pervasive cancer driver. cancerconnect.comprnewswire.com
Overcoming Treatment Resistance: Many patients with glioblastoma eventually develop resistance to standard treatments like temozolomide. Preclinical data showing that this compound acts synergistically with temozolomide, even in TMZ-resistant models, suggests it could offer a new therapeutic avenue for these patients. nih.gov
Precision Medicine for IDH-Mutant Gliomas: While mutations in the IDH1 and IDH2 genes are common in certain gliomas, treating recurrent tumors remains a challenge. cancer.govcancer.gov Laboratory research has revealed that these specific mutations may create a unique vulnerability to this compound, positioning it as a potential precision medicine for this distinct molecular subtype of glioma. cancer.govclinicaltrials.gov
Treating Rare Pediatric Cancers: Diffuse Intrinsic Pontine Glioma (DIPG) is a devastating and universally fatal pediatric brain cancer with no effective treatment. wikipedia.org this compound is being explored as a potential therapy for DIPG, offering hope for a patient population with no viable options. prnewswire.com
Structure
2D Structure
Properties
IUPAC Name |
(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337151 | |
| Record name | Zotiraciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204918-72-8 | |
| Record name | Zotiraciclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotiraciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotiraciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOTIRACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Zotiraciclib
Cyclin-Dependent Kinase Inhibition by Zotiraciclib
This compound functions by targeting multiple kinases involved in cell cycle regulation and proliferation. guidetopharmacology.orgcancer.gov Its ability to simultaneously inhibit several key signaling pathways is a core component of its anti-cancer potential. guidetopharmacology.orgguidetomalariapharmacology.org
This compound is recognized as a multi-kinase inhibitor with a distinct activity profile. clinicaltrials.govguidetopharmacology.org While its primary targets are within the cyclin-dependent kinase family, its inhibitory action extends to other significant kinases implicated in cancer cell proliferation and survival. cancer.gov In addition to CDKs, this compound demonstrates potent inhibitory effects against Janus-associated kinase 2 (JAK2) and FMS-related tyrosine kinase 3 (FLT3). clinicaltrials.govguidetopharmacology.orgcancer.gov A kinase profiling study revealed that this compound inhibited 17 out of 63 kinases tested, with 11 of these belonging to the CDK, JAK, or FLT families. guidetomalariapharmacology.org Other kinases inhibited to a lesser extent include TYK2, TYRO3, and p38delta. cancer.govguidetomalariapharmacology.org This broad activity allows this compound to address tumorigenesis through multiple pathways. adastrarx.com
Table 1: Inhibitory Profile of this compound against Various Kinases This table is interactive. You can sort and filter the data.
| Kinase Target | IC50 (nM) | Kinase Family |
|---|---|---|
| CDK9 | 3 | Cyclin-Dependent Kinase |
| CDK5 | 4 | Cyclin-Dependent Kinase |
| CDK2 | 5 | Cyclin-Dependent Kinase |
| CDK1 | 9 | Cyclin-Dependent Kinase |
| CDK7 | 12-37 | Cyclin-Dependent Kinase |
| JAK2 | 19 | Janus-Associated Kinase |
| FLT3 | 19 | Receptor Tyrosine Kinase |
| ERK5 | 43 | Mitogen-Activated Protein Kinase |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from multiple preclinical studies. clinicaltrials.govguidetomalariapharmacology.orgadastrarx.comselleckchem.com
Among its various targets, Cyclin-Dependent Kinase 9 (CDK9) is considered a predominant site of activity for this compound. adastrarx.commdpi.com The compound exhibits high potency against CDK9, with a reported half-maximal inhibitory concentration (IC50) of 3 nM. nih.govselleckchem.commdpi.com CDK9 is a serine/threonine kinase that, along with its cyclin T1 partner, forms the catalytic core of the positive transcription elongation factor b (P-TEFb). nih.govclinicaltrials.govnih.gov The P-TEFb complex is a crucial regulator of transcription elongation. nih.gov
The inhibition of CDK9 by this compound is a key mechanism behind its anti-cancer effects, particularly in tumors with MYC overexpression. cancerconnect.comwikipedia.org By inhibiting CDK9, this compound leads to the depletion of short-lived survival proteins, such as Mcl-1 and c-MYC, which are frequently overexpressed in cancer cells like glioblastoma. wikipedia.orgnih.govmedchemexpress.com This depletion disrupts essential survival signals, ultimately inducing apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov Studies have shown that the overexpression of a constitutively active CDK9 mutant can rescue glioblastoma cells from this compound-induced cell death, confirming CDK9 as a critical molecular target. mdpi.comnih.gov
In addition to its effects on transcriptional CDKs, this compound potently inhibits CDKs that regulate cell cycle progression, specifically Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). cancer.govnih.gov The IC50 values for this compound against CDK1 and CDK2 are 9 nM and 5 nM, respectively. guidetomalariapharmacology.orgselleckchem.com CDK2, in complex with cyclin E, is essential for promoting the transition from the G1 to the S phase of the cell cycle and initiating DNA replication. tandfonline.com By inhibiting CDK1 and CDK2, this compound can interfere with the normal progression of the cell cycle, contributing to its anti-proliferative effects. cancer.gov
Downstream Transcriptional Regulation by this compound
The inhibition of transcriptional CDKs by this compound directly impacts the machinery of gene expression, leading to significant downstream consequences for cancer cells. mdpi.com
A critical downstream effect of CDK9 and CDK7 inhibition by this compound is the suppression of RNA Polymerase II (Pol II) phosphorylation. mdpi.com CDK9, as part of the P-TEFb complex, is responsible for phosphorylating the C-terminal domain (CTD) of RNA Pol II, specifically at the serine 2 (Ser2) position. clinicaltrials.govnih.govresearchgate.net This phosphorylation event is a key step that allows the polymerase to transition from a paused state to productive transcription elongation. nih.govnih.gov
By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II at Ser2. clinicaltrials.govmdpi.com This suppression of phosphorylation stalls transcription elongation, effectively shutting down the expression of genes with short-lived mRNA transcripts. clinicaltrials.govmdpi.com Among these are genes encoding crucial anti-apoptotic and survival proteins like Mcl-1 and Survivin. mdpi.comnih.gov Preclinical studies in glioblastoma cells have demonstrated that treatment with this compound leads to suppressed phosphorylation of both CDK9 and RNA Pol II, resulting in decreased transcription of these key survival proteins and subsequent induction of apoptosis. mdpi.comnih.gov
Depletion of Short-Lived Anti-Apoptotic Proteins (e.g., c-MYC, MCL-1, XIAP, Survivin) by this compound
A key mechanism of action for this compound is its ability to deplete cancer cells of critical, short-lived anti-apoptotic proteins. clinicaltrials.gov This is primarily achieved through the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. nih.gov By inhibiting CDK9, this compound effectively halts the continuous transcription required to maintain the high intracellular levels of these survival proteins, which are often overexpressed in cancer cells. springernature.com
Preclinical studies have consistently demonstrated that treatment with this compound leads to the downregulation of several key anti-apoptotic proteins, including c-MYC, MCL-1, XIAP, and survivin. clinicaltrials.gov The depletion of these proteins disrupts the delicate balance between pro-survival and pro-apoptotic signals within the cancer cell, ultimately tipping the scales towards apoptosis, or programmed cell death. The high protein level of MCL-1 has been associated with survival, suggesting it may serve as a prognostic factor and a therapeutic target. nih.gov
| Anti-Apoptotic Protein | Effect of this compound | Underlying Mechanism |
|---|---|---|
| c-MYC | Depletion | Inhibition of CDK9-mediated transcription nih.gov |
| MCL-1 | Depletion | Inhibition of CDK9-mediated transcription springernature.com |
| XIAP | Depletion | Inhibition of CDK9-mediated transcription clinicaltrials.gov |
| Survivin | Depletion | Inhibition of CDK9-mediated transcription clinicaltrials.gov |
Metabolic Perturbations Induced by this compound
Beyond its effects on transcription, this compound induces significant metabolic stress within cancer cells by targeting fundamental bioenergetic processes. nih.gov
Disruption of Cellular ATP Production by this compound
A direct consequence of mitochondrial dysfunction is the disruption of cellular adenosine (B11128) triphosphate (ATP) production. clinicaltrials.govnih.gov ATP is the primary energy currency of the cell, and its depletion has profound and wide-ranging effects on cellular viability. Preclinical studies have demonstrated that this compound leads to a significant reduction in cellular ATP levels, contributing to a state of bioenergetic failure in cancer cells. nih.gov
Impact of this compound on Glycolysis and Bioenergetic Failure
In addition to disrupting mitochondrial respiration, this compound also suppresses glycolysis. nih.gov While many cancer cells exhibit an increased reliance on glycolysis (the Warburg effect), this compound's ability to inhibit this pathway further exacerbates the energy crisis within the cell. The simultaneous suppression of both oxidative phosphorylation and glycolysis by this compound leads to a severe bioenergetic failure in cancer cells. nih.gov
Induction of Oxidative Stress by this compound
This compound treatment has been shown to induce oxidative stress in cancer cells. nih.gov This is characterized by an increase in reactive oxygen species (ROS). While moderate levels of ROS can promote cancer cell proliferation, high levels are cytotoxic. nih.gov The induction of significant oxidative stress by this compound contributes to cellular damage and pushes cancer cells towards apoptosis.
| Metabolic Process | Effect of this compound | Consequence |
|---|---|---|
| Mitochondrial Function | Dysfunction | Impaired cellular respiration nih.gov |
| ATP Production | Decreased | Bioenergetic failure nih.gov |
| Glycolysis | Suppressed | Exacerbated energy crisis nih.govnih.gov |
| Oxidative Stress (ROS) | Increased | Cellular damage and apoptosis nih.gov |
Inhibition of Janus Kinase 2 (JAK2) and Fms-like Tyrosine Kinase 3 (FLT3) by this compound
This compound is a multi-kinase inhibitor with potent activity against Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). nih.govnih.gov Both JAK2 and FLT3 are key signaling molecules that are often dysregulated in various cancers, particularly hematological malignancies.
The JAK/STAT signaling pathway, in which JAK2 is a critical component, plays a major role in cell proliferation and survival. nih.gov FLT3 is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of leukemic cells. nih.gov this compound has been shown to potently inhibit both JAK2 and FLT3, with specific IC50 values demonstrating its high affinity for these targets. nih.govnih.gov
PIM Kinase Inhibition as an Unanticipated Mechanism of Action for this compound
Recent scientific investigations have uncovered a significant and previously unexpected aspect of this compound's therapeutic action: the inhibition of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. nih.gov While primarily recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, the identification of its activity against PIM kinases has provided a more comprehensive understanding of its anti-cancer effects, especially in challenging malignancies like IDH-mutant gliomas. nih.govnih.gov
The discovery of this novel mechanism stemmed from advanced research methodologies, including high-throughput drug screenings and integrated biochemical and transcriptomic profiling. nih.gov These studies revealed that this compound's ability to induce bioenergetic failure in cancer cells is directly linked to the suppression of PIM kinase activity. nih.gov This finding was particularly noteworthy in the context of IDH-mutant gliomas, where this compound demonstrated selective and potent growth inhibition both in laboratory models and in living organisms. nih.gov
The inhibition of PIM kinases by this compound sets off a cascade of detrimental events within the cancer cell. Mechanistically, it disrupts mitochondrial function and impairs the production of NAD+, leading to significant oxidative stress. nih.gov The combination of mitochondrial dysfunction and an inability to manage this heightened oxidative stress results in substantial cell death, highlighting a key therapeutic vulnerability in these tumors that this compound exploits. nih.gov
This multi-faceted impact underscores this compound's role as a multi-kinase inhibitor. While the specific half-maximal inhibitory concentrations (IC₅₀) for each of the PIM kinase isoforms (PIM1, PIM2, and PIM3) by this compound are not detailed in the primary literature, the functional outcomes of this inhibition are well-documented. nih.gov The established inhibitory profile of this compound against other key kinases is detailed in the interactive table below, illustrating its broad-spectrum activity.
Interactive Table: Documented Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Primary Function |
| CDK9 | 3 | Transcription Regulation |
| CDK1 | 9 | Cell Cycle Control |
| CDK2 | 5 | Cell Cycle Control |
| CDK5 | 4 | DNA Damage Response |
| CDK7 | 12 | mRNA Transcription |
| JAK2 | 19 | Signal Transduction |
| FLT3 | 19 | Cell Proliferation |
| ERK5 | 43 | Survival and Differentiation |
| This table summarizes the publicly available data on the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases, demonstrating its multi-targeted nature. clinicaltrials.govmedchemexpress.com |
The elucidation of PIM kinase inhibition as a core component of this compound's mechanism of action represents a significant advancement in understanding how this compound exerts its therapeutic effects. nih.gov
Preclinical Investigations of Zotiraciclib
In Vitro Studies of Zotiraciclib Anti-Tumor Activity
In vitro investigations have been crucial in elucidating the anti-tumor properties of this compound in glioma. These studies have utilized various cell models to understand its efficacy, selectivity, and mechanisms of action at the cellular level.
Efficacy of this compound in Glioblastoma Cell Models
This compound has shown significant anti-glioma effects in in vitro models of glioblastoma. clinicaltrials.govnih.gov Studies have demonstrated that it can induce cell death in glioblastoma cells by suppressing transcriptional processes through CDK9 inhibition. nih.gov This leads to a decrease in the expression of anti-apoptotic proteins such as Mcl-1, XIAP, and survivin. clinicaltrials.govclinicaltrials.gov
Furthermore, this compound has been observed to impact cellular metabolism by decreasing ATP production. clinicaltrials.govnih.gov This is achieved through the suppression of glycolysis and induction of mitochondrial dysfunction, ultimately leading to cell death in glioblastoma cells, while normal cells remain unaffected. nih.gov A synergistic effect has been reported when this compound is combined with temozolomide (B1682018) (TMZ) in both TMZ-sensitive and resistant glioblastoma models. nih.gov The half-maximal inhibitory concentrations (IC50) of this compound in various glioma cell lines are in the nanomolar range, highlighting its potency. clinicaltrials.gov One study utilized the GSC923 patient-derived stem-like cell line, which is characterized by MGMT expression, TP53 mutation, and PTEN mutation, as a model to investigate the apoptotic effect of this compound in glioma. clinicaltrials.gov
Selective Sensitivity of IDH-Mutant Glioma Cells to this compound
Recent preclinical research has uncovered a selective vulnerability of isocitrate dehydrogenase (IDH)-mutant glioma cells to this compound. biorxiv.orgcancer.gov This finding is significant as IDH mutations are present in a large percentage of lower-grade gliomas. cancer.gov In vitro studies have shown that this compound exhibits greater efficacy in IDH-mutant glioma cells compared to their IDH-wildtype counterparts. biorxiv.org
The mechanism behind this selective sensitivity involves the suppression of CDK9 and RNA Polymerase II phosphorylation at lower doses in IDH-mutant cells. biorxiv.org This disruption of the transcriptional process leads to mitochondrial dysfunction, reduced NAD+ production, and increased oxidative stress, ultimately causing significant cell death. biorxiv.org A high-throughput screening of numerous FDA-approved and investigational drugs identified this compound as one of the most effective agents against primary patient-derived glioma cell lines with IDH1 mutations that can also penetrate the blood-brain barrier. biorxiv.org This selective action suggests that this compound could be a targeted therapy for this specific glioma subtype. cancer.gov
This compound Effects on Patient-Derived Glioma Stem-Like Cells
The efficacy of this compound has been evaluated in patient-derived glioma stem-like cells (GSCs), which are believed to contribute to tumor initiation and recurrence. In these models, this compound has demonstrated potent growth-inhibitory effects. biorxiv.org
Specifically, studies comparing IDH-mutant and IDH-wildtype GSCs revealed that IDH-mutant cells have a lower half-maximal inhibitory concentration (IC50) for this compound. biorxiv.org For instance, the IDH-mutant cell lines TS603 and BT142 showed IC50 values of 7.06 nM and 9.00 nM, respectively. biorxiv.org In contrast, the IDH-wildtype cell lines GSC923 and GSC827 had higher IC50 values of 31.95 nM and 23.53 nM, respectively, indicating a greater sensitivity of the IDH-mutant GSCs to this compound. biorxiv.org
Application of 3D Microtumor Models in this compound Research
While specific studies detailing the use of 3D microtumor models in this compound research are not extensively available in the provided search results, the general application of such models is to better mimic the in vivo tumor environment. These models can provide more accurate predictions of a drug's efficacy compared to traditional 2D cell cultures. The complex architecture of 3D microtumors allows for the study of drug penetration, cell-cell interactions, and the effects of the tumor microenvironment on treatment response. Future research utilizing 3D microtumor models could offer deeper insights into the therapeutic potential of this compound for glioma.
This compound Interactions with the Tumor Microenvironment in Vitro
In vitro studies have begun to explore the impact of this compound on the immune components of the glioma tumor microenvironment. oup.com Research using primary human immune cells has provided insights into how the drug might modulate immune responses. oup.com
One study found that this compound reduced the expansion of human CD8+ cytotoxic T cells in vitro. oup.com However, it did not affect the expression of activation markers such as CD25 and HLA-DR, nor the production of the cytokines TNFα and IFNγ after activation. oup.com In the context of macrophages, this compound did not affect the viability of human M2 macrophages during their differentiation and polarization. oup.com Interestingly, it did lead to a reduction in the expression of the M2 macrophage markers CD163 and CD206. oup.com These findings suggest that this compound may not suppress the activation of cytotoxic T cells but could potentially reduce the polarization of immunosuppressive M2 macrophages. oup.com
In Vivo Efficacy of this compound
The anti-tumor activity of this compound observed in vitro has been corroborated by in vivo studies using animal models of glioma. These preclinical investigations have demonstrated the potential of this compound to inhibit tumor growth and improve survival. nih.govbiorxiv.org
In an orthotopic glioblastoma mouse model, treatment with this compound led to a survival benefit. nih.gov Pharmacodynamic experiments in this model confirmed that this compound penetrates the blood-brain barrier and suppresses CDK9 activity within the tumor tissue. nih.gov Furthermore, in vivo studies have supported the selective efficacy of this compound against IDH-mutant gliomas. biorxiv.org Mouse models with intracranial injection of syngeneic cells, both IDH1-wildtype and IDH1R132H-mutant, have been utilized to investigate the drug's impact on the tumor and its microenvironment. oup.com These in vivo findings have been instrumental in providing the rationale for advancing this compound into clinical trials for patients with glioma. nih.govbiorxiv.org
This compound in Orthotopic Glioblastoma Mouse Models
Preclinical studies have explored the efficacy of this compound, both as a standalone treatment and in combination with temozolomide (TMZ), in various in vitro and in vivo glioma models. nih.gov These investigations have shown that this compound not only disrupts the transcriptional process through CDK9 inhibition but also diminishes cellular ATP production by suppressing glycolysis and inducing mitochondrial dysfunction, ultimately causing cell death in glioblastoma cells but not in normal cells. nih.gov A synergistic effect with TMZ was observed in both TMZ-sensitive and resistant glioblastoma models. nih.gov
A significant survival benefit was demonstrated in an orthotopic glioblastoma mouse model. nih.gov Pharmacodynamic experiments in this model confirmed the suppression of CDK9 activity in the tumor tissues of mice treated with this compound, indicating its penetration of the blood-brain barrier. nih.gov Mechanistic studies further revealed that the cytotoxic effects of this compound were counteracted by the overexpression of phosphorylated CDK9, suggesting a CDK9-dependent mechanism of cell death. researchgate.net
Table 1: this compound in Orthotopic Glioblastoma Mouse Models
| Model System | Key Findings | Reference |
|---|
Survival Benefits in IDH-Mutant Glioma Mouse Models Treated with this compound
A notable finding in preclinical research is the selective sensitivity of isocitrate dehydrogenase (IDH)-mutant gliomas to this compound. nih.govscienft.com In vitro studies using patient-derived glioma stem-like cells cultured in a 3D environment showed a significantly lower half-maximal inhibitory concentration (IC50) of this compound in IDH-mutant cells compared to IDH-wildtype cells. nih.gov
This selective efficacy was further validated in in vivo models. In a syngeneic allograft glioma mouse model using NPAI (shp53/shATRX/mIDH1R132H) cells, treatment with this compound resulted in a statistically significant prolongation of survival compared to the control group. nih.gov Conversely, no significant survival benefit was observed in the corresponding IDH-wildtype (NPA) model. nih.gov Similarly, in a patient-derived xenograft (PDX) mouse model using GBM1 cells, this compound treatment significantly extended survival in mice bearing IDH-mutant tumors but not in those with IDH-wildtype tumors. nih.gov These findings highlight the therapeutic vulnerability of IDH-mutant gliomas to this compound. nih.govscienft.com
Table 2: Survival Outcomes in IDH-Mutant Glioma Mouse Models
| Mouse Model | IDH Status | Treatment Group | Median Survival (days) | p-value | Reference |
|---|---|---|---|---|---|
| Syngeneic Allograft (NPAI/NPA) | Mutant | This compound | 33 | 0.01 | nih.gov |
| Syngeneic Allograft (NPAI/NPA) | Mutant | Control | 25 | nih.gov | |
| Syngeneic Allograft (NPAI/NPA) | Wildtype | This compound | 20 | 0.07 | nih.gov |
| Syngeneic Allograft (NPAI/NPA) | Wildtype | Control | 18 | nih.gov | |
| Patient-Derived Xenograft (GBM1) | Mutant | This compound | 76 | 0.03 | nih.gov |
| Patient-Derived Xenograft (GBM1) | Mutant | Control | 69 | nih.gov | |
| Patient-Derived Xenograft (GBM1) | Wildtype | This compound | 62 | 0.73 | nih.gov |
| Patient-Derived Xenograft (GBM1) | Wildtype | Control | 65 | nih.gov |
Evaluation of this compound in Diffuse Midline Glioma (DMG) and Diffuse Intrinsic Pontine Glioma (DIPG) Models
Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Gliomas (DIPG), are aggressive pediatric brain tumors with very poor prognoses. nih.govresearchgate.net this compound is being investigated as a potential therapy for these cancers, largely due to its ability to cross the blood-brain barrier and its mechanism of action involving the depletion of MYC through CDK9 inhibition, a known vulnerability in many gliomas. nih.govbiospace.com
Preclinical evaluation of this compound in patient-derived DMG cells demonstrated a robust, dose-dependent reduction in cell viability. nih.govresearchgate.net The median IC50 across eight tested cell lines was 201 nM. nih.govresearchgate.net Consistent with its mechanism of action, treatment with this compound led to a loss of RNA polymerase II phosphorylation, indicating effective CDK9 inhibition. nih.govresearchgate.net This was followed by the depletion of short-lived proteins such as MYC and the anti-apoptotic factor MCL-1. nih.govresearchgate.net These findings suggest that this compound's anti-cancer activity is driven by transcription disruption, a known vulnerability of DMGs. nih.govresearchgate.net
This compound Activity in Hematologic Malignancy Xenograft Models
While the primary focus has shifted to gliomas, initial preclinical work with this compound also included its evaluation in hematologic malignancy models. clinicaltrials.gov In xenograft models of acute myeloid leukemia (AML), treatment with this compound demonstrated an impact on tumor formation and extended longevity. researchgate.net To assess target engagement in vivo, tumor lysates from MV4-11 AML xenograft-bearing mice were analyzed after a single dose of this compound. clinicaltrials.gov The level of RNA-polymerase II phosphorylation at serine 2, a marker for CDK9 inhibition, was used as a readout and confirmed target engagement in the tumor tissues. clinicaltrials.gov These early studies in hematologic malignancy models provided foundational evidence of this compound's in vivo activity and target modulation. researchgate.netclinicaltrials.gov
Assessment of this compound in Zebrafish Models for Pediatric Cancers
Zebrafish have emerged as a valuable in vivo model for pediatric cancer research due to their genetic similarity to humans, rapid development, and amenability to high-throughput drug screening. nih.govbiobide.commdpi.com In the context of pediatric brain tumors like DMG, zebrafish models have been utilized to assess the preclinical efficacy and safety of potential therapeutics. nih.govresearchgate.net
For this compound, a zebrafish model was used to evaluate its safety profile. nih.govresearchgate.net When exposed to various concentrations of the drug, the zebrafish model indicated that this compound was safe at its IC50 molarity. nih.govresearchgate.net This platform allows for the rapid assessment of drug effects and is increasingly used to model various pediatric cancers, including gliomas, and to test novel therapies. nih.govbiobide.commdpi.com
Clinical Development of Zotiraciclib
Phase 1 Clinical Trials of Zotiraciclib
Initial clinical investigations of this compound have explored its utility both as a standalone therapy and in combination with standard treatments, targeting various aggressive brain tumors.
This compound as a Single Agent in Oncology
The evaluation of this compound as a monotherapy in oncology has been a critical step in understanding its intrinsic anti-tumor activity. The European Organisation for Research and Treatment of Cancer (EORTC) 1608 (STEAM) trial (NCT03224104), a Phase 1b study, investigated this compound in several contexts, including as a single agent for patients with recurrent glioblastoma at first relapse following standard chemoradiotherapy. nih.govascopubs.orgascopubs.org The primary endpoint for this cohort was progression-free survival at 6 months (PFS-6). nih.govascopubs.org
The findings from this arm of the study indicated low single-agent clinical activity in this patient population. nih.govascopubs.org The PFS-6 was reported to be 6.7%. nih.govascopubs.orgascopubs.org These results suggest that while this compound's mechanism of action is of interest, its efficacy as a monotherapy in recurrent glioblastoma is limited, pointing towards the need for combination strategies to enhance its therapeutic potential. nih.govascopubs.org
Combination Studies of this compound with Temozolomide (B1682018) in Recurrent High-Grade Astrocytomas
A key area of investigation has been the combination of this compound with Temozolomide (TMZ), an established chemotherapy for gliomas. clinicaltrials.govaacrjournals.org The rationale for this combination is supported by preclinical data demonstrating synergistic anti-glioma effects. aacrjournals.orgnih.govclinicaltrials.gov A Phase 1 trial (NCT02942264) was designed to determine the safety and optimal dosing schedule for this combination in patients with recurrent high-grade astrocytomas, including anaplastic astrocytoma and glioblastoma. aacrjournals.orgnih.govlarvol.com
This two-stage study first involved a dose-escalation phase to establish the maximum tolerated dose (MTD) of this compound when combined with two different TMZ schedules: a dose-dense (DD) regimen and a metronomic (MN) regimen. aacrjournals.orgnih.govnih.gov Following the MTD determination, a cohort expansion phase was initiated with patients randomized to one of the two arms to compare the preliminary efficacy, using the progression-free survival rate at 4 months (PFS4) as a secondary endpoint. nih.govnih.gov
Fifty-three patients were enrolled in the trial. nih.gov The MTD of this compound was established at 250 mg in both treatment arms. nih.govnih.gov The combination of this compound with dose-dense TMZ was ultimately selected as the optimal dose and schedule for future studies, as it showed a more favorable PFS4. nih.gov
| Parameter | Details | Source |
|---|---|---|
| Trial Identifier | NCT02942264 | nih.govlarvol.comdrugbank.com |
| Phase | Phase 1 | nih.govlarvol.commycancergenome.org |
| Patient Population | Recurrent high-grade astrocytomas (anaplastic astrocytoma and glioblastoma) | clinicaltrials.govnih.govmycancergenome.org |
| Study Design | Two-stage: Dose-escalation followed by randomized cohort expansion | nih.govaacrjournals.org |
| Treatment Arms | Arm 1: this compound + Dose-Dense (DD) Temozolomide Arm 2: this compound + Metronomic (MN) Temozolomide | nih.govnih.gov |
| Primary Objective | Assess safety and determine the optimal dose-schedule | nih.gov |
| Maximum Tolerated Dose (MTD) of this compound | 250 mg | nih.govnih.gov |
| Progression-Free Survival at 4 months (PFS4) - Arm 1 (DD TMZ) | 40% | nih.govnih.gov |
| Progression-Free Survival at 4 months (PFS4) - Arm 2 (MN TMZ) | 25% | nih.govnih.gov |
| Outcome | The combination with dose-dense TMZ was selected as the optimal regimen for future studies. | nih.gov |
Investigation of this compound in Glioblastoma Multiforme (GBM)
This compound has been specifically investigated in Glioblastoma Multiforme (GBM), the most aggressive primary brain tumor in adults. nih.gov The EORTC 1608 (STEAM) trial included cohorts for newly diagnosed GBM in elderly patients (over 65 years) who are often unable to tolerate aggressive standard-of-care chemoradiation. nih.govascopubs.orgresearchgate.net This Phase 1b study explored this compound in combination with either hypofractionated radiotherapy or Temozolomide alone, depending on the O6-methylguanine DNA methyltransferase (MGMT) promoter methylation status of the tumor. nih.govascopubs.org The MTD of this compound in these combination regimens was determined to be 150 mg twice weekly. nih.govascopubs.org
In the cohort for recurrent GBM, as mentioned previously, this compound was evaluated as a single agent. nih.govascopubs.org The low activity observed underscores the challenges of treating recurrent GBM and suggests that combination therapy may be a more viable path forward for this compound in this setting. nih.govascopubs.org The combination study with Temozolomide (NCT02942264) also included patients with recurrent GBM, providing further data on its potential in this specific histology. clinicaltrials.govnih.gov
Early Clinical Experience with this compound in Hematological Malignancies
Prior to its investigation in brain tumors, the initial clinical experience with this compound was primarily in patients with hematological malignancies. nih.govclinicaltrials.gov This early work was crucial in establishing a foundational understanding of the drug's behavior in humans. nih.gov The dosing schedules used in the subsequent glioma trials were designed based on the experience gained from these initial studies in hematological cancers. nih.gov
Clinical Evaluation of this compound in IDH-Mutant Gliomas
A particularly promising area of development for this compound is in the treatment of gliomas with isocitrate dehydrogenase (IDH) mutations. clinicaltrials.govbiorxiv.org Preclinical research has indicated that IDH-mutant glioma cells have a specific susceptibility and are uniquely vulnerable to this compound. clinicaltrials.govbiorxiv.orgcancer.gov This is significant because while IDH mutations are a hallmark of lower-grade gliomas, they also confer distinct metabolic properties that can be exploited therapeutically. biorxiv.orgcancer.gov
Clinical data has begun to support this preclinical rationale. A preliminary efficacy analysis from the Phase 1 combination trial with Temozolomide (NCT02942264) revealed an improved response and a profound benefit in median progression-free survival for patients with IDH-mutant gliomas compared to those with IDH-wildtype tumors. clinicaltrials.govclinicaltrials.govprnewswire.com
These compelling findings have directly led to the initiation of a new Phase I/II clinical trial (NCT05588141) specifically designed to evaluate this compound as a single agent in patients with recurrent IDH-mutant gliomas. biorxiv.orgclinicaltrials.govscienft.com This study aims to determine the optimal dose and to assess the efficacy of this compound monotherapy in this molecularly defined patient population, representing a targeted, precision medicine approach. cancer.govclinicaltrials.gov
Phase 1b and Phase 2 Clinical Trial Designs for this compound
The clinical trial designs for this compound have been adaptive and sophisticated, incorporating modern methodologies to optimize dose, schedule, and patient selection.
The NCT02942264 study, a Phase 1b/2 trial, exemplifies this approach. clinicaltrials.govmycancergenome.org For the initial dose-finding portion, it employed a Bayesian Optimal Interval (BOIN) design, a model-based method that allows for more efficient and ethical determination of the MTD. clinicaltrials.govaacrjournals.orgaacrjournals.org The subsequent stage involved a randomized cohort expansion to directly compare two different combination schedules and select the most promising one for a potential Phase 2 trial. clinicaltrials.govnih.govnih.gov
The EORTC 1608 (STEAM) trial was a Phase 1b study with a non-randomized, open-label, three-parallel group design (NCT03224104). nih.govascopubs.org This structure allowed for the simultaneous investigation of this compound in three distinct clinical scenarios: in combination with radiation in newly diagnosed elderly patients with unmethylated MGMT, in combination with Temozolomide in newly diagnosed elderly patients with methylated MGMT, and as a single agent in recurrent glioblastoma. ascopubs.orgmycancergenome.org
| Group | Patient Population | Intervention | Primary Objective | Source |
|---|---|---|---|---|
| Group A | Newly diagnosed elderly GBM/AA, IDH-wildtype, MGMT unmethylated | This compound + Hypofractionated Radiotherapy | Determine MTD | nih.govascopubs.orgascopubs.org |
| Group B | Newly diagnosed elderly GBM/AA, IDH-wildtype, MGMT methylated | This compound + Temozolomide | Determine MTD | nih.govascopubs.orgascopubs.org |
| Group C | Recurrent GBM/AA, IDH-wildtype, post-TMZ chemoradiotherapy | This compound Monotherapy | Determine PFS-6 | nih.govascopubs.orgascopubs.org |
GBM: Glioblastoma Multiforme; AA: Anaplastic Astrocytoma; MTD: Maximum Tolerated Dose; PFS-6: Progression-Free Survival at 6 months.
Building on the emerging data in IDH-mutant gliomas, the ongoing Phase I/II trial (NCT05588141) is designed to first establish the recommended Phase 2 dose (RP2D) of this compound monotherapy in this population. clinicaltrials.govcenterwatch.com The Phase 2 portion will then evaluate the 12-month progression-free survival. cancer.govcenterwatch.com A novel feature of this trial's design is the use of a matched control group from an established brain tumor database, allowing for a comparative assessment of efficacy without a concurrent placebo or standard therapy arm. cancer.gov This approach is particularly useful in studies of rare diseases or specific molecular subtypes.
Dose-Finding and Safety Endpoint Determination in this compound Trials
Early-phase clinical trials of this compound have been crucial in determining the appropriate dosage and understanding its safety profile, primarily through the identification of the Maximum Tolerated Dose (MTD) and dose-limiting toxicities (DLTs).
A significant Phase 1 trial, NCT02942264, investigated this compound in combination with temozolomide for patients with recurrent high-grade astrocytomas. nih.gov This two-stage study employed a Bayesian Optimal Interval (BOIN) design to establish the MTD of this compound when combined with two different temozolomide schedules: dose-dense (Arm 1) and metronomic (Arm 2). nih.govnih.gov The starting dose of this compound was 200mg, with escalation and de-escalation guided by the BOIN design. nih.gov The primary safety endpoint was the rate of DLTs. nih.gov Ultimately, the MTD of this compound was established at 250 mg in both treatment arms. nih.govnih.gov The observed DLTs included neutropenia, diarrhea, elevated liver enzymes, and fatigue. nih.govnih.govusuhs.edu
Another trial, the EORTC 1608 STEAM (NCT03224104), a Phase 1b study, explored this compound in three parallel groups. ascopubs.orgresearchgate.net In elderly patients with newly diagnosed glioblastoma, the MTD of this compound was determined to be 150 mg when used in combination with either radiotherapy or temozolomide. ascopubs.orgresearchgate.netnih.gov At the 150 mg dose level, two DLTs were observed: one case of grade 3 seizure in the radiotherapy combination group and one instance of multiple grade 1 events in the temozolomide combination group. ascopubs.orgresearchgate.netnih.gov
An ongoing Phase 1/2 study (NCT05588141) is evaluating this compound as a single agent in patients with recurrent IDH-mutant gliomas. centerwatch.comclinicaltrials.govclinicaltrials.gov The Phase 1 portion aims to determine the recommended phase 2 dose (RP2D). centerwatch.comclinicaltrials.gov This trial starts with a 200 mg dose, with provisions to de-escalate to 150 mg if not tolerated, or escalate to 250 mg if well-tolerated. centerwatch.comclinicaltrials.gov
These studies highlight a systematic approach to dose-finding, utilizing advanced statistical designs to safely determine the optimal dose for further investigation in Phase 2 trials. nih.govcancer.gov
Interactive Data Table: Dose-Finding and Safety Endpoints in this compound Trials
| Trial Identifier | Phase | Patient Population | Combination Agent(s) | Key Safety Endpoint | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Dose-Limiting Toxicities (DLTs) |
| NCT02942264 | Phase 1 | Recurrent high-grade astrocytoma | Temozolomide | Dose-Limiting Toxicity (DLT) nih.gov | 250 mg nih.govnih.gov | Neutropenia, diarrhea, elevated liver enzymes, fatigue nih.govnih.gov |
| EORTC 1608 (STEAM) | Phase 1b | Newly diagnosed elderly glioblastoma | Radiotherapy or Temozolomide | Maximum Tolerated Dose (MTD) ascopubs.orgresearchgate.net | 150 mg ascopubs.orgnih.gov | Seizure, multiple grade 1 events ascopubs.orgnih.gov |
| NCT05588141 | Phase 1/2 | Recurrent IDH-mutant gliomas | Single agent | Recommended Phase 2 Dose (RP2D) centerwatch.comclinicaltrials.gov | To be determined (Starting dose 200 mg) centerwatch.comclinicaltrials.gov | Not yet reported |
Efficacy Endpoints in this compound Clinical Studies
The evaluation of this compound's effectiveness in clinical trials has centered on several key efficacy endpoints, with a strong focus on Progression-Free Survival (PFS).
In the Phase 1 trial NCT02942264, a secondary endpoint was the progression-free survival rate at 4 months (PFS4). nih.gov This endpoint was chosen to facilitate a rapid determination of the more promising temozolomide dosing schedule to combine with this compound for future studies. nih.gov The results showed a PFS4 of 40% in the arm receiving this compound with dose-dense temozolomide, which was favorable compared to the 25% PFS4 in the metronomic temozolomide arm. nih.govnih.govusuhs.edu Based on these findings, the combination of 250mg this compound with dose-dense temozolomide was selected for future investigation. nih.gov The trial also noted that in a subset of patients with IDH-mutated tumors, the combination treatment resulted in a profound benefit in median PFS (mPFS) compared to historical controls. bioworld.comprnewswire.com Two patients in the study experienced a partial response. nih.gov
The EORTC 1608 STEAM trial's Group C investigated this compound as a single agent in patients with glioblastoma at first relapse. ascopubs.orgresearchgate.net The primary endpoint for this group was progression-free survival at 6 months (PFS6). ascopubs.orgresearchgate.netnih.gov The study found the single-agent clinical activity to be low, with a PFS6 of 6.7%. ascopubs.orgresearchgate.net
A newer, ongoing Phase 1/2 trial (NCT05588141) for patients with recurrent IDH-mutant gliomas has a primary objective for its Phase 2 portion to determine the 12-month progression-free survival (PFS12). centerwatch.comcancer.gov This demonstrates a strategic focus on a patient population where preclinical data and earlier trial results suggest this compound may be particularly effective. centerwatch.comcancer.gov
Interactive Data Table: Efficacy Endpoints in this compound Clinical Trials
| Trial Identifier | Phase | Patient Population | Treatment Arm(s) | Primary/Key Efficacy Endpoint | Result |
| NCT02942264 | Phase 1 | Recurrent high-grade astrocytoma | This compound + Dose-Dense Temozolomide | Progression-Free Survival at 4 months (PFS4) nih.gov | 40% nih.govnih.gov |
| NCT02942264 | Phase 1 | Recurrent high-grade astrocytoma | This compound + Metronomic Temozolomide | Progression-Free Survival at 4 months (PFS4) nih.gov | 25% nih.govnih.gov |
| EORTC 1608 (STEAM) | Phase 1b | Recurrent glioblastoma (single agent) | This compound | Progression-Free Survival at 6 months (PFS6) ascopubs.orgnih.gov | 6.7% ascopubs.orgresearchgate.net |
| NCT05588141 | Phase 1/2 | Recurrent IDH-mutant gliomas | This compound (single agent) | 12-month Progression-Free Survival (PFS) centerwatch.comcancer.gov | Ongoing |
Patient-Reported Outcomes in this compound Clinical Investigations
Assessing the impact of treatment on a patient's quality of life is a critical component of modern oncology trials. For this compound, patient-reported outcomes (PROs) have been included as secondary objectives to measure the symptomatic burden of the disease and its treatment.
In the Phase 1 study NCT02942264, PROs were evaluated by monitoring longitudinal symptom burden using the MD Anderson Symptom Inventory-Brain Tumor Module (MDASI-BT). nih.gov This tool consists of 22 symptoms rated on a severity scale from 0 to 10. nih.gov The results indicated that while the symptom burden worsened at the beginning of the second treatment cycle, it stabilized by the fourth cycle in both treatment arms. nih.govnih.govusuhs.edu
Similarly, the EORTC 1608 STEAM trial and the ongoing NCT02942264 trial included quality of life as a secondary objective, with patients filling out quality of life questionnaires at specified intervals during the study visits. ascopubs.orgresearchgate.netcancer.govnih.gov The goal of a new trial for recurrent IDH-mutant gliomas is to control tumor growth and improve quality of life, underscoring the importance of patient-centric endpoints. cancer.gov Patients in these trials are often asked to maintain a medication diary to track doses and symptoms, providing another layer of patient-reported data. cancer.govcancer.gov
Ongoing and Future Clinical Research Endeavors for this compound
The clinical investigation of this compound is actively continuing, with a clear trajectory toward evaluating its efficacy in specific, molecularly defined patient populations and expanding into pediatric oncology.
A key ongoing study is the Phase 1/2 trial (NCT05588141) focused on patients with recurrent malignant gliomas that have mutations in the IDH1 or IDH2 genes. clinicaltrials.govcancer.gov This trial, sponsored by the National Cancer Institute (NCI), is designed to first establish the RP2D of single-agent this compound and then to assess its efficacy, with a primary endpoint of 12-month progression-free survival. centerwatch.comclinicaltrials.gov The trial incorporates a novel design where all participants receive this compound, and a control group is formed from matched individuals in an established brain tumor database. cancer.gov This study also includes a surgical cohort where patients receive a dose of this compound before tumor resection to allow for the analysis of the drug's biological effects on the tumor tissue. clinicaltrials.govcancer.gov
Building on the promising signals from earlier combination studies, Adastra Pharmaceuticals has announced preparations for a registration-enabling clinical study of this compound for patients with recurrent high-grade gliomas. prnewswire.com There is also work underway to potentially expand the application of this compound to other solid tumors and hematologic malignancies. prnewswire.com
Furthermore, this compound is being developed as a potential treatment for diffuse intrinsic pontine glioma (DIPG), a rare and aggressive pediatric brain cancer. cotherabio.com A Phase 1 study for pediatric brain tumors is currently in preparation, marking a significant step in exploring the utility of this compound in a younger patient population with a high unmet medical need. cotherabio.com
Pharmacology and Pharmacogenomics of Zotiraciclib
Pharmacodynamic Markers of Zotiraciclib Activity
This compound is a multi-kinase inhibitor that has demonstrated notable activity in preclinical and clinical studies, particularly in the context of brain cancers like glioblastoma. nih.govresearchgate.net Its mechanism of action involves the inhibition of several cyclin-dependent kinases (CDKs), with a high potency against CDK9. nih.gov The pharmacodynamic effects of this compound can be monitored through various biological markers that reflect its target engagement and downstream cellular consequences.
CDK9 Activity Suppression in Tumor Tissues by this compound
This compound is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription elongation. nih.govwikipedia.org Preclinical studies have shown that this compound effectively suppresses CDK9 activity within tumor tissues. nih.gov In a mouse model of glioblastoma, treatment with this compound led to a demonstrable suppression of CDK9 activity in the tumor, indicating that the drug can penetrate the blood-brain barrier to engage its target. nih.gov This inhibition of CDK9 is a primary mechanism through which this compound exerts its anti-cancer effects. wikipedia.orgmdpi.com The suppression of CDK9 disrupts the transcription of genes essential for cancer cell survival. mdpi.com Furthermore, preclinical data have indicated that this compound's downregulation of CDK9 activity leads to a decrease in the levels of anti-apoptotic proteins such as Mcl-1, XIAP, and survivin. clinicaltrials.gov
RNA Polymerase II Phosphorylation as a Readout for this compound Inhibition
A direct downstream effect of CDK9 inhibition by this compound is the reduced phosphorylation of RNA Polymerase II (RNA Pol II). mdpi.com CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Pol II, a necessary step for productive gene transcription. nih.gov Consequently, the level of RNA Pol II phosphorylation, particularly at the serine 2 position, serves as a reliable biomarker for this compound's inhibitory action on CDK9. mdpi.comclinicaltrials.gov
In preclinical glioma models, this compound has been shown to suppress the phosphorylation of both CDK9 and RNA Pol II. mdpi.com Studies in xenograft models of acute myeloid leukemia (AML) demonstrated that following a single oral dose of this compound, inhibition of RNA-polymerase II phosphorylation at serine 2 was observed in tumor lysates, with maximum inhibition occurring at 6 hours post-dosing. clinicaltrials.gov This suppression of RNA Pol II phosphorylation leads to a decrease in the transcription of anti-apoptotic proteins like MCL-1 and Survivin, ultimately inducing apoptosis in cancer cells. mdpi.com
Impact of this compound on Neutrophil Biology and Reactive Oxygen Species Production
This compound therapy has been observed to have a notable impact on neutrophil biology. nih.gov Neutrophils are a type of white blood cell crucial for the innate immune response and are involved in processes like phagocytosis and the production of reactive oxygen species (ROS) to eliminate pathogens. mdpi.com Stimulated neutrophils activate NADPH oxidase (NOX2) to produce a significant amount of superoxide, a precursor to other ROS.
Clinical observations have shown that this compound treatment can lead to a rapid onset of neutropenia, a condition characterized by a low count of neutrophils. researchgate.net This effect on neutrophil count suggests an interaction between this compound and neutrophil biology. nih.gov The production of ROS is a key function of neutrophils in their immune-surveillance role. mdpi.com While direct studies on this compound's effect on ROS production in neutrophils are limited, its impact on neutrophil counts points to a broader influence on the functions of these immune cells. nih.gov
Cytokine Modulation by this compound (e.g., IP-10)
This compound administration has been associated with the modulation of various cytokines, which are small proteins crucial for cell signaling in the immune system. nih.govnih.gov In a clinical study, patients treated with this compound exhibited transient increases in the plasma levels of several cytokines. nih.gov
Notably, cytokines such as IL-6, MIP-1α, MIP-1β, MCP-1, and Interferon-gamma-inducible protein 10 (IP-10) showed elevated plasma levels that peaked around 24 hours after this compound administration. nih.gov This suggests that this compound therapy may induce a temporary immune activation. nih.gov The levels of these cytokines, including IP-10, generally returned to the normal range within 72 hours post-treatment. nih.gov
Below is a table summarizing the peak time and mean levels of representative cytokines after a single oral dose of this compound.
| Cytokine | Peak Time (hours) | Mean Baseline Level (pg/mL) | Mean Peak Level (pg/mL) |
| IL-6 | 24 | 2.5 | 15 |
| MIP-1α | 24 | 15 | 40 |
| MIP-1β | 24 | 40 | 120 |
| IP-10 | 24 | 150 | 450 |
| MCP-1 | 24 | 200 | 400 |
Data is representative from a clinical study and illustrates the temporal changes in cytokine levels post-Zotiraciclib administration. nih.gov
DNA Damage Induction by this compound
Beyond its primary role as a CDK9 inhibitor, this compound also contributes to cellular stress by inducing DNA damage. adastrarx.com This action is part of its multi-faceted approach to targeting cancer cells. By inhibiting CDK5, this compound can interfere with the DNA damage response pathways in tumor cells. adastrarx.com This induced DNA damage, coupled with the inhibition of transcriptional machinery, creates a synthetically lethal environment for cancer cells that may already have deficiencies in their DNA repair mechanisms. targetedonc.com This aspect of this compound's mechanism is particularly relevant for its use in combination with DNA-damaging agents like temozolomide (B1682018). nih.gov
Pharmacogenomic Influences on this compound Disposition and Response
Pharmacogenomics, the study of how genes affect a person's response to drugs, is an important consideration for therapies like this compound. nih.gov The metabolism of this compound is primarily carried out by the cytochrome P450 enzymes CYP3A4 and CYP1A2. wikipedia.org Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to inter-individual differences in drug metabolism, which in turn can affect the drug's efficacy and toxicity. nih.gov
While specific pharmacogenomic studies detailing the influence of genetic variations on this compound's disposition and response are still emerging, the principle of pharmacogenomics suggests that polymorphisms in CYP3A4 and CYP1A2 could predict how a patient metabolizes this compound. nih.gov This could potentially allow for personalized dosing strategies to optimize treatment outcomes. nih.gov The goal of such pharmacogenomic approaches is to use genetic information to tailor drug therapy, thereby improving response rates and minimizing adverse effects. nih.gov
Role of CYP1A2 Polymorphisms in this compound Metabolism and Exposure
This compound, an orally administered multi-kinase inhibitor, undergoes primary metabolism in the liver, with cytochrome P450 enzymes CYP1A2 and CYP3A4 playing crucial roles. nih.govclinicaltrials.gov Pharmacogenomic studies have identified that genetic variations, or polymorphisms, within the CYP1A2 gene can significantly influence the metabolism and systemic exposure of this compound. nih.gov
A key polymorphism that has been demonstrated to affect this compound's pharmacokinetics is the CYP1A2_5347T>C (rs2470890) single nucleotide polymorphism (SNP). nih.gov Research from a phase I clinical trial in patients with recurrent high-grade astrocytomas revealed a significant association between this polymorphism and the area under the concentration-time curve (AUC) of this compound, a measure of total drug exposure. nih.gov
The study found that individuals carrying the 'C' allele of the rs2470890 polymorphism exhibited higher systemic exposure to this compound. nih.gov This finding is consistent with the hypothesis that the 'C' allele is associated with reduced CYP1A2 enzyme expression or activity, leading to a decreased rate of this compound metabolism and consequently, higher plasma concentrations of the drug. nih.gov
Specifically, the mean AUC from time zero to infinity (AUCinf) of this compound was lowest in patients with the wild-type (T/T) genotype, intermediate in heterozygous (C/T) carriers, and highest in those with the homozygous loss (C/C) genotype. nih.gov While other CYP1A2 polymorphisms were investigated, the most pronounced genotype-dependent changes in this compound AUC were linked to rs2470890. nih.gov
The following table details the research findings on the impact of the CYP1A2_5347T>C (rs2470890) polymorphism on this compound exposure:
Table 1: Effect of CYP1A2_5347T>C (rs2470890) Polymorphism on this compound Exposure (AUCinf)
| Genotype | Number of Patients (n) | Mean AUCinf (hr*µg/mL) |
|---|---|---|
| T/T (Wild Type) | 5 | 23.4 |
| C/T (Heterozygous) | 6 | 31.7 |
| C/C (Homozygous Loss) | 2 | 51.6 |
Data from a phase I study in patients with recurrent high-grade astrocytomas. nih.govresearchgate.net
Implications for Personalized this compound Dosing Strategies
The evidence demonstrating that polymorphisms in the CYP1A2 gene, particularly rs2470890, lead to significant interindividual variability in this compound exposure has important implications for the clinical application of this drug. nih.gov The correlation between genotype and drug metabolism suggests that a "one-size-fits-all" dosing approach may not be optimal for all patients.
The findings strongly support the potential for developing personalized dosing strategies for this compound. nih.gov By identifying a patient's CYP1A2 genotype before or during treatment, it may be possible to predict their rate of this compound metabolism. This predictive capability could allow for dose adjustments tailored to an individual's genetic makeup, with the goal of optimizing therapeutic efficacy while minimizing potential toxicities. nih.gov
For instance, patients identified as poor metabolizers due to carrying the 'C' allele of rs2470890 might require lower doses of this compound to achieve the desired therapeutic effect and avoid adverse events associated with high drug exposure. Conversely, individuals with the wild-type genotype, who are more efficient metabolizers, might benefit from standard or potentially higher doses.
Further validation of these pharmacogenomic markers is a critical next step. nih.gov Once these polymorphisms that predict drug metabolism are fully validated, they could be integrated into clinical practice to guide personalized dosing of this compound, thereby enhancing the precision of treatment for patients with conditions such as recurrent high-grade astrocytomas. nih.govresearchgate.net
Therapeutic Efficacy and Disease Specific Applications of Zotiraciclib
Zotiraciclib in High-Grade Gliomas
This compound has been evaluated in clinical trials for high-grade gliomas, including glioblastoma and anaplastic astrocytoma, both as a single agent and in combination with standard chemotherapy. ascopubs.orgnih.gov The U.S. Food and Drug Administration (FDA) has granted it orphan drug designation for the treatment of glioma. wikipedia.orgcancerconnect.com
Response Rates and Survival Outcomes in Glioblastoma
In patients with recurrent glioblastoma, the efficacy of this compound has been explored in different clinical settings. A phase Ib study (EORTC 1608) investigating this compound as a single agent for recurrent isocitrate dehydrogenase (IDH)-wildtype glioblastoma found its single-agent activity to be low, with a progression-free survival rate at 6 months (PFS-6) of 6.7%. ascopubs.org
However, when combined with the alkylating agent temozolomide (B1682018) (TMZ), this compound has shown more promising results. nih.govtargetedonc.com A phase 1 trial (NCT02942264) for recurrent high-grade astrocytomas, which included glioblastoma patients, evaluated this compound with two different TMZ schedules. clinicaltrials.govnih.gov The combination of this compound with a dose-dense TMZ regimen resulted in a 4-month progression-free survival (PFS4) rate of 40%, which compared favorably to the 25% PFS4 rate observed with a metronomic TMZ schedule. nih.gov Top-line data from this trial indicated that the study met its prespecified endpoint for progression-free survival, and researchers observed shrinkage of refractory cancers. cancerconnect.comtargetedonc.comprnewswire.comlarvol.com
Progression-Free Survival at 4 Months (PFS4) in Recurrent High-Grade Astrocytomas (NCT02942264)
| Treatment Arm | PFS4 Rate | 95% Confidence Interval |
|---|---|---|
| This compound + Dose-Dense TMZ | 40% | 0.17, 0.63 |
| This compound + Metronomic TMZ | 25% | 0.08, 0.47 |
Data sourced from a Phase 1 clinical trial in patients with recurrent high-grade astrocytomas. nih.gov
Efficacy in Anaplastic Astrocytomas Treated with this compound
Patients with recurrent anaplastic astrocytoma, a WHO grade III glioma, were included in the phase 1 clinical trial (NCT02942264) that assessed this compound in combination with temozolomide. nih.govclinicaltrials.govcancer.gov The study's eligibility criteria explicitly included patients with a documented pathology diagnosis of anaplastic astrocytoma. clinicaltrials.govnih.gov The reported efficacy outcomes, such as the PFS4 rates of 40% for the dose-dense TMZ arm and 25% for the metronomic arm, represent the combined results for the entire cohort of recurrent high-grade astrocytoma patients, which encompassed both anaplastic astrocytoma and glioblastoma. nih.gov
Distinct Activity of this compound in IDH-Mutant Gliomas
A significant area of research is the pronounced activity of this compound in gliomas with mutations in the isocitrate dehydrogenase (IDH) gene. nih.gov Preclinical and early clinical findings suggest a selective vulnerability of IDH-mutant tumors to this compound. clinicaltrials.govcancer.gov
Preclinical studies have demonstrated that this compound has superior efficacy in IDH-mutant glioma cells compared to their IDH-wildtype counterparts. nih.govbiorxiv.org The half-maximal effective concentration (EC50) of this compound in IDH-wildtype cells was found to be twice as high as in IDH-mutant cells, indicating that a lower dose is required to achieve a therapeutic effect in the mutant variety. nih.govcancer.gov In animal models, this compound treatment significantly prolonged survival in mice with intracranial IDH-mutant gliomas but not in those with IDH-wildtype tumors. nih.gov
Mechanistically, low-dose this compound selectively suppresses the phosphorylation of RNA Polymerase II and the expression of anti-apoptotic proteins in IDH-mutant cells. nih.govbiorxiv.org It also disrupts mitochondrial function and energy production, leading to oxidative stress and cell death, a combination to which IDH-mutant gliomas appear particularly susceptible. biorxiv.org
A preliminary analysis of a Phase 1 study showed an improved response to this compound combined with TMZ in patients with IDH-mutant gliomas compared to those with IDH-wildtype tumors. clinicaltrials.govcancer.gov In a subset of patients with IDH-mutated tumors, the combination treatment conferred a profound benefit in median progression-free survival when compared to historical controls. targetedonc.comprnewswire.com These encouraging findings have prompted the initiation of a dedicated Phase I/II clinical trial (NCT05588141) to evaluate this compound as a single agent specifically for patients with recurrent IDH-mutant gliomas. clinicaltrials.govcancer.gov
Selective Activity of this compound in IDH-Mutant vs. IDH-Wildtype Gliomas
| Feature | IDH-Mutant Glioma Models | IDH-Wildtype Glioma Models |
|---|---|---|
| Cell Viability (IC50) | Lower (e.g., 7.06 nM, 9.00 nM) | Higher (e.g., 23.53 nM, 31.95 nM) |
| Effect of Low-Dose this compound | Significant suppression of RNA Pol II and anti-apoptotic proteins; induction of cell death. | Minimal effect on RNA Pol II and anti-apoptotic proteins. |
| Survival in Animal Models | Significantly prolonged survival. | No significant survival benefit. |
Data compiled from preclinical in vitro and in vivo studies. nih.govbiorxiv.org
This compound in Pediatric Brain Tumors
The potential utility of this compound is also being explored in aggressive pediatric brain tumors, which currently have limited effective treatment options. wikipedia.orgnih.gov
Potential of this compound for Diffuse Intrinsic Pontine Glioma (DIPG) Treatment
Diffuse Intrinsic Pontine Glioma (DIPG), recently reclassified as Diffuse Midline Glioma (DMG), H3 K27-altered, is a highly aggressive and incurable pediatric brain tumor. nih.govstjude.org Standard radiation therapy offers only a temporary survival benefit, and no chemotherapy has proven effective. nih.govdipg.org this compound is being developed as a potential treatment for DIPG, largely due to its ability to cross the blood-brain barrier and its mechanism of action targeting pathways, such as Myc overexpression, that are relevant in these tumors. wikipedia.org Preclinical research has shown that this compound can effectively reduce the viability of patient-derived DMG cells, which includes those from DIPG. nih.gov
Research in Diffuse Midline Gliomas (DMG) with this compound
A preclinical study investigated the brain-penetrant inhibitor in a panel of patient-derived DMG cell lines. nih.gov The findings showed that this compound robustly reduces the viability of these cancer cells in a dose-dependent manner. nih.gov This anti-cancer activity is primarily achieved through the disruption of transcription by inhibiting CDK9. nih.gov This inhibition leads to the depletion of short-lived survival proteins, including MYC and the anti-apoptotic factor MCL-1, which is a known vulnerability in DMGs. nih.gov
In Vitro Efficacy of this compound in Patient-Derived DMG Cell Lines
| Parameter | Value |
|---|---|
| Number of Cell Lines Tested | 8 |
| Median IC50 (72 hrs) | 201 nM |
| IC50 Range (72 hrs) | 11–1258 nM |
Data from a preclinical study on pediatric diffuse midline gliomas. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
This compound in Hematological Malignancies
The initial clinical development of this compound was predominantly focused on hematological malignancies, leveraging its mechanism of downregulating proteins crucial for the survival of cancerous blood cells. aacrjournals.orgnih.gov
Clinical Experience in Acute Myeloid Leukemia with this compound
This compound has been investigated in early-phase clinical trials for patients with acute myeloid leukemia (AML). aacrjournals.org As a CDK9 inhibitor, it is among the therapeutic agents being explored to target the transcriptional dependencies of AML cells. aacrjournals.org Preclinical studies in AML xenograft models demonstrated that this compound successfully inhibited its target kinases, including CDK9, CDK2, JAK2, and FLT3. clinicaltrials.gov Two key Phase 1 clinical trials, NCT01204164 and NCT01699152, were initiated to assess this compound as a single agent in patients with various hematological malignancies, including AML. While these studies were crucial in establishing the safety profile of the drug, detailed efficacy data from these specific trials remain limited in publicly available literature.
Application of this compound in Multiple Myeloma
In the context of multiple myeloma (MM), this compound has shown promise, particularly in combination with proteasome inhibitors. Preclinical research has demonstrated that the combination of this compound and carfilzomib (B1684676), a second-generation proteasome inhibitor, leads to enhanced efficacy in relapsed or resistant MM. researchgate.net The scientific rationale for this combination lies in the dual targeting of the anti-apoptotic protein Mcl-1, a critical survival factor for myeloma cells.
A 2015 study by Hofmeister et al. presented findings on the combination of this compound (TG02) with carfilzomib in patients with carfilzomib-refractory multiple myeloma, where objective responses were reported. nih.gov Further preclinical investigations have elaborated on this synergistic relationship, showing at least additive cell death in MM cell lines when treated with both agents. researchgate.net These studies have indicated that while carfilzomib increases the expression of NOXA, a pro-apoptotic protein, this compound contributes by decreasing Mcl-1 protein levels. This dual-pronged attack on a key survival pathway in myeloma underscores the potential of this combination strategy.
Synergistic Therapeutic Strategies with this compound
Recognizing that combination therapies often yield superior outcomes in cancer treatment, researchers have explored this compound in conjunction with other therapeutic modalities.
This compound in Combination with Temozolomide
A significant area of clinical investigation has been the combination of this compound with temozolomide (TMZ), an alkylating agent commonly used in the treatment of high-grade gliomas. aacrjournals.orgcenterwatch.com Preclinical studies demonstrated a synergistic anti-glioma effect, with this compound not only inhibiting transcription but also disrupting cellular metabolism, making cancer cells more susceptible to TMZ. aacrjournals.orgnih.gov
A Phase 1b clinical trial (NCT02942264) evaluated this combination in patients with recurrent high-grade astrocytomas. aacrjournals.orgcenterwatch.com The study successfully determined the maximum tolerated dose (MTD) of this compound when used with two different TMZ schedules: dose-dense and metronomic. aacrjournals.orgnih.gov The findings indicated that the combination was safe, with manageable toxicities. aacrjournals.org Notably, the combination of this compound with dose-dense TMZ showed favorable preliminary efficacy, with a 4-month progression-free survival (PFS4) rate of 40%, compared to 25% with the metronomic schedule. aacrjournals.orgnih.gov The trial also highlighted a profound extension in median progression-free survival among patients with IDH1-mutated gliomas who received the combination compared to those who received temozolomide alone. centerwatch.com
| Treatment Arm | Progression-Free Survival at 4 Months (PFS4) | Key Finding |
|---|---|---|
| This compound + Dose-Dense Temozolomide | 40% | Favorable efficacy signal compared to the metronomic schedule. |
| This compound + Metronomic Temozolomide | 25% | Demonstrated safety of the combination. |
Immunotherapy Combinations with this compound
The potential for combining this compound with immunotherapy is an emerging area of interest, driven by the immunomodulatory effects observed with some targeted therapies. While direct clinical trial data on this compound combined with immune checkpoint inhibitors is not yet widely available, some preclinical observations and related clinical trial designs offer a glimpse into the future of this approach.
For instance, in the context of glioma research, high expression of PD-1 on tumor-infiltrating lymphocytes after treatment has prompted suggestions for adding an immune checkpoint inhibitor to this compound-based regimens. This suggests a potential to enhance anti-tumor immunity. However, it is important to note that these are currently considerations for future studies rather than established findings from dedicated combination trials. The broader field of oncology is actively exploring the synergy between chemotherapy and immunotherapy, with the timing and sequence of administration being critical factors under investigation for optimizing clinical outcomes. nih.gov
Biomarker Discovery and Patient Stratification for Zotiraciclib
Molecular Biomarkers for Zotiraciclib Response
The MYC family of oncogenes, particularly c-Myc, are proto-oncogenes that can become dysregulated in many cancers, leading to uncontrolled cell proliferation and tumor development. nih.gov These genes encode transcription factors that regulate a wide array of genes involved in cell growth and division. nih.gov this compound, a multi-cyclin dependent kinase inhibitor, functions in part by depleting short-lived survival proteins, including c-Myc, which is frequently overexpressed in cancers like glioblastoma. ascopubs.org
In the EORTC 1608 phase Ib study, the expression of c-Myc in tumors was evaluated by immunohistochemistry to explore its role as a biomarker for this compound activity. ascopubs.org The study observed a moderate cross-correlation between the tumor expression of c-Myc and MCL-1. ascopubs.org The mechanism of action of this compound involves the specific inhibition of cyclin-dependent kinase 9 (CDK9), a critical factor for stimulating transcription elongation. ascopubs.orgaacrjournals.org This inhibition leads to the depletion of proteins with short half-lives, such as c-Myc, suggesting that tumors with high c-Myc expression may be more dependent on the pathways targeted by this compound. ascopubs.org
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are defining features in a subset of diffuse gliomas and are recognized as key biomarkers in their classification. nih.govcancer.gov These mutations confer a distinct metabolic phenotype, creating unique therapeutic vulnerabilities. nih.govcancer.gov Preclinical research has demonstrated that IDH-mutant gliomas have a selective vulnerability to this compound. cancer.govclinicaltrials.gov
Studies have shown that this compound has superior efficacy in IDH-mutant glioma cells compared to their IDH-wildtype counterparts. nih.govbiorxiv.org In vitro studies using patient-derived glioblastoma cells revealed that a low dose of this compound (15 nM) significantly suppressed the proliferation of IDH-mutant cell lines, while having no significant effect on IDH-wildtype cells. nih.gov Consistently, IDH-mutant cells exhibited a lower half-maximal inhibitory concentration (IC50) for this compound, indicating increased sensitivity. nih.govnih.gov The EC50 of this compound in IDH-wildtype cells was found to be twice as high as in IDH-mutant cells. nih.gov This enhanced sensitivity is attributed to this compound's ability to induce apoptosis, DNA damage, and mitochondrial stress, which intensifies the existing redox imbalance in IDH-mutant cells. nih.govbiorxiv.org
These preclinical findings have provided the foundation for a Phase I/II clinical trial (NCT05588141) specifically evaluating this compound as a single agent for patients with recurrent malignant gliomas harboring IDH1 or IDH2 mutations. clinicaltrials.govbiorxiv.org An earlier Phase I study combining this compound with temozolomide (B1682018) also showed an improved response in patients with IDH-mutant gliomas. clinicaltrials.gov
Table 1: this compound Efficacy in IDH-Mutant vs. IDH-Wildtype Glioma Models
| Model System | Finding | Implication | Reference |
|---|---|---|---|
| Patient-Derived Glioma Cells (in vitro) | Enhanced suppression of cell proliferation in IDH-mutant cells at low doses (15 nM). | IDH-mutant cells are more sensitive to this compound. | nih.gov |
| Isogenic Glioma Cells (in vitro) | IDH-mutant cells displayed a lower IC50 compared to IDH-wildtype cells. | Confirms increased sensitivity of IDH-mutant cells to this compound. | nih.gov |
Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor survival and therapy resistance. mdpi.com Like c-Myc, MCL-1 is a short-lived protein whose levels are depleted by this compound's inhibitory action on CDK9. ascopubs.orgnih.gov
In a study involving patients with glioblastoma, high protein levels of MCL-1, as determined by immunohistochemistry, were associated with inferior survival, highlighting its role as a prognostic biomarker. ascopubs.org Furthermore, the study noted a moderate correlation between MCL-1 and c-Myc expression. ascopubs.org In preclinical models of IDH-mutant glioma, treatment with low-dose this compound significantly decreased the expression of anti-apoptotic proteins, including MCL-1. nih.gov This suggests that MCL-1 levels could also serve as a predictive biomarker for this compound response, where tumors dependent on high MCL-1 levels for survival may be particularly susceptible to the drug.
Genomic and Proteomic Profiling for this compound Patient Selection
The selection of patients for targeted therapies like this compound is increasingly guided by comprehensive genomic and proteomic profiling. nih.govnih.gov These approaches allow for the identification of specific genetic mutations, expression patterns, and protein levels that can predict drug sensitivity. medrxiv.org
For this compound, a high-throughput screen of thousands of FDA-approved and investigational drugs in primary patient-derived glioma cell lines with IDH1 mutations helped to pinpoint the specific susceptibility of these tumors to the drug. biorxiv.org Pharmacogenomic (PG) profiling was also incorporated into a Phase I clinical trial of this compound in combination with temozolomide. aacrjournals.orgnih.gov This analysis investigated polymorphisms in genes encoding drug-metabolizing enzymes, revealing that the CYP1A2_5347T>C (rs2470890) polymorphism was associated with higher drug exposure (AUCinf). aacrjournals.orgnih.gov Such findings suggest that once validated, genomic profiling for specific polymorphisms could allow for personalized dosing of this compound. aacrjournals.orgnih.gov
Proteomic analysis, which examines protein levels and pathways, can further refine patient selection by identifying targets that are not apparent at the genomic level. medrxiv.orgresearchgate.net For this compound, integrated biochemical profiling of its kinase targets alongside transcriptomics has helped to uncover the mechanisms behind its efficacy in IDH-mutant cells, linking it to the suppression of PIM kinase activity and subsequent bioenergetic failure. biorxiv.org
Table 2: Genomic and Proteomic Approaches for this compound
| Profiling Method | Application in this compound Research | Key Finding | Reference |
|---|---|---|---|
| Genomic Profiling | High-Throughput Drug Screen | Identified this compound as particularly effective against IDH-mutant glioma cells. | biorxiv.org |
| Pharmacogenomics (Polymorphism Analysis) | A polymorphism in the CYP1A2 gene was associated with higher this compound exposure in patients. | aacrjournals.orgnih.gov | |
| Proteomic Profiling | Integrated Biochemical Profiling | Unveiled that this compound-induced bioenergetic failure was linked to suppression of PIM kinase activity. | biorxiv.org |
Circulating Biomarkers in this compound Therapy
Liquid biopsies, which analyze biomarkers in bodily fluids like blood, offer a minimally invasive method for real-time monitoring of disease and treatment response. nih.govresearchgate.net Circulating biomarkers such as extracellular vesicles are emerging as valuable tools in this context. mdpi.com
Extracellular vesicles (EVs) are nanoparticles released by cells, including cancer cells, that contain a cargo of proteins, RNA, and DNA from their parent cell. researchgate.netmdpi.com They represent a promising liquid biopsy modality for cancer diagnosis and prognosis. nih.govresearchgate.net
In a clinical study of this compound in glioblastoma, researchers quantified tumor-related extracellular vesicles in the blood. ascopubs.org The study found that the levels of these circulating EVs correlated with tumor volumes as measured by MRI. ascopubs.org Furthermore, EV levels increased from baseline upon tumor recurrence. ascopubs.org Post-surgery, EV concentrations in glioblastoma patients have been observed to decrease rapidly, only to increase again upon tumor recurrence, sometimes preceding detection by MRI. These findings suggest that quantifying circulating EVs could be a valuable tool for monitoring disease activity and response to therapies like this compound. ascopubs.org
Cytokine Profiling in Patients Receiving this compound
The investigation into the systemic effects of this compound has included the analysis of plasma cytokine levels in patients, revealing a distinct and transient immunomodulatory effect. This profiling is crucial for understanding the drug's broader biological impact and for identifying potential biomarkers that could help in stratifying patients and predicting their response to treatment.
Detailed Research Findings
In a phase 1 clinical trial involving patients with recurrent high-grade astrocytomas, the administration of this compound led to a notable, yet temporary, increase in the plasma concentrations of several cytokines. nih.gov To explore the potential causes of indirect effects on neutrophils, a cytokine array study was conducted on plasma samples from patients' blood. nih.gov
A panel of 30 cytokines was measured in plasma samples using a human 30-plex cytokine array. nih.gov Analysis of these samples revealed that treatment with this compound was associated with a transient immune activation, as evidenced by the elevation of multiple cytokines. nih.gov Specifically, increased plasma levels of Interleukin-6 (IL-6), Macrophage Inflammatory Protein-1alpha (MIP-1α), Macrophage Inflammatory Protein-1beta (MIP-1β), Interferon-gamma-inducible Protein-10 (IP-10), and Monocyte Chemoattractant Protein-1 (MCP-1) were observed. nih.gov
These cytokines exhibited a coordinated pattern of release, with levels peaking at approximately 24 hours after the oral administration of a 250mg dose of this compound. nih.gov Importantly, the elevated cytokine levels were not sustained, and they returned to within the normal range by 72 hours post-treatment. nih.gov This suggests that the immune activation prompted by this compound is a transient phenomenon. nih.gov
Furthermore, the study highlighted a temporal correlation between the peak level of Interleukin-8 (IL-8) and the nadir of the absolute neutrophil count (ANC), indicating a potential link between this specific cytokine and the drug's impact on neutrophil biology. nih.gov
The table below summarizes the changes in the mean plasma concentrations of these key cytokines at baseline and at their peak time point for the cohort of patients in the study (n=13). nih.gov
| Cytokine | Mean Baseline Level (pg/mL) | Mean Peak Level (pg/mL) | Peak Time (hours) |
|---|---|---|---|
| IL-6 | 1.8 | 15.2 | 24 |
| IL-8 | 10.1 | 22.1 | 12 |
| MIP-1α | 11.2 | 21.9 | 24 |
| MIP-1β | 75.1 | 128.0 | 24 |
| IP-10 | 218.0 | 348.0 | 24 |
| MCP-1 | 116.0 | 163.0 | 24 |
This transient cytokine release associated with this compound treatment may partially explain some of the indirect biological effects observed, such as transient neutropenia. nih.gov Further investigation is needed to fully elucidate the mechanisms behind this cytokine release and to determine if these cytokine profiles can be used as predictive biomarkers for treatment response or to guide patient management strategies. nih.gov
Challenges, Future Directions, and Translational Research for Zotiraciclib
Overcoming Resistance Mechanisms to Zotiraciclib
As with many targeted therapies, the development of resistance is a significant challenge for CDK inhibitors. While specific resistance mechanisms to this compound are still under investigation, insights can be drawn from studies on other CDK4/6 inhibitors. Resistance can be categorized into two main types: cell cycle-specific and non-cell cycle-specific mechanisms. nih.gov
Potential mechanisms that could lead to resistance to this compound include:
Alterations in the CDK-Cyclin-Rb Axis: The primary target of many CDK inhibitors is the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway. nih.gov Loss or mutation of the Rb tumor suppressor gene (RB1) can render cells insensitive to CDK4/6 inhibition, as the key control point of the cell cycle is removed. nih.govresearchgate.net
Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to circumvent the effects of CDK inhibition. Overactivation of the CDK2/Cyclin E pathway is a common bypass mechanism, allowing the cell cycle to progress despite the blockade of CDK4/6 or CDK9. frontiersin.org Similarly, the PI3K/AKT/mTOR pathway can be activated, often through the loss of the PTEN tumor suppressor, to promote cell proliferation independently of CDK4/6 activity. nih.govnih.gov
Gene Amplification or Overexpression: Increased expression of CDK6 has been shown to reduce the effectiveness of CDK4/6 inhibitors. frontiersin.org Overexpression of other proteins like the transcription factor E2F or the cell cycle regulator WEE1 can also contribute to resistance. nih.gov
Strategies to overcome these resistance mechanisms are centered on combination therapies. By targeting both the primary pathway and potential escape routes simultaneously, it may be possible to prevent or delay the onset of resistance. For instance, combining this compound with inhibitors of the PI3K/AKT/mTOR pathway or with agents that target CDK2 could be a viable approach. nih.gov
Expanding Therapeutic Indications for this compound
While the primary focus of this compound's development has been on high-grade gliomas, including glioblastoma and anaplastic astrocytoma, its mechanism of action suggests potential efficacy in a broader range of cancers. wikipedia.orgadastrarx.comadastrarx.com
Current and potential therapeutic indications for this compound are summarized below:
| Indication | Rationale | Status |
| High-Grade Gliomas (Glioblastoma, Anaplastic Astrocytoma) | This compound crosses the blood-brain barrier and inhibits CDK9, leading to the depletion of MYC, which is overexpressed in approximately 80% of glioblastomas. wikipedia.orgcancerconnect.com | Multiple Phase I/II clinical trials are ongoing or have been completed, both as a single agent and in combination with standard therapies. wikipedia.orgadastrarx.com |
| IDH-Mutant Gliomas | Preclinical research indicates that gliomas with mutations in the IDH1 or IDH2 genes are uniquely susceptible to this compound. cancer.gov These mutations alter cellular metabolism, creating a vulnerability that this compound can exploit. cancer.gov | A Phase I/II clinical trial is specifically investigating this compound as a single agent for recurrent IDH-mutant gliomas. clinicaltrials.govcancer.gov |
| Diffuse Intrinsic Pontine Glioma (DIPG) | This compound is being explored as a potential treatment for this rare and aggressive pediatric brain cancer, which is also characterized by MYC overexpression. wikipedia.org | Preclinical and early clinical development. wikipedia.org |
| Hepatocellular Carcinoma (HCC) | There is a mechanistic rationale for the use of this compound in HCC, likely related to the inhibition of CDKs involved in liver cancer cell proliferation. adastrarx.comadastrarx.com | Preclinical exploration. adastrarx.com |
| Triple-Negative Breast Cancer (TNBC) | Similar to HCC, the rationale for using this compound in TNBC is based on its inhibitory activity against CDKs that are crucial for the growth of this cancer subtype. adastrarx.comadastrarx.com | Preclinical exploration. adastrarx.com |
The expansion of this compound into these other solid tumors will depend on the outcomes of ongoing preclinical studies and future clinical trials designed to test its efficacy in these specific patient populations. adastrarx.com
Development of Precision Medicine Approaches for this compound
A key aspect of this compound's future is the development of precision medicine strategies to identify patients most likely to benefit from the treatment. cancer.govnih.gov This involves the use of biomarkers to guide patient selection and personalize therapy. nih.gov
Key precision medicine approaches for this compound include:
Genomic Profiling and Biomarker Identification: The use of next-generation sequencing (NGS) allows for comprehensive genomic profiling of tumors to identify specific genetic alterations. excli.demdpi.com For this compound, several biomarkers are under investigation:
IDH1/IDH2 Mutations: These mutations are a key predictive biomarker, with preclinical studies showing that IDH-mutant glioma cells are particularly vulnerable to this compound. cancer.gov Clinical trials are actively recruiting patients with recurrent IDH-mutant gliomas to test this compound as a targeted therapy. clinicaltrials.govcancer.gov
MYC and MCL-1 Expression: this compound's mechanism involves the depletion of the survival proteins MYC and MCL-1 through CDK9 inhibition. wikipedia.orgascopubs.orgascopubs.org Tumors with high expression of these proteins may be more sensitive to the drug. Research from the EORTC 1608 trial confirmed the expression of CDK-9, c-MYC, and MCL-1 in glioblastoma, and noted that high levels of MCL-1 were associated with poorer survival. ascopubs.orgnih.gov
Pharmacogenomics: Research has identified that polymorphisms in the CYP1A2 gene, which is involved in metabolizing this compound, can affect patient exposure to the drug. nih.gov Specifically, the CYP1A2_5347T>C polymorphism was linked to higher drug concentrations. nih.gov Validating such pharmacogenomic markers could allow for personalized dosing to optimize efficacy while minimizing toxicity. nih.gov
Tumor Tissue Analysis: A novel approach in a recent clinical trial involves administering a dose of this compound to patients before scheduled tumor removal surgery. cancer.gov This allows researchers to analyze the tumor tissue to obtain direct molecular and biochemical evidence of the drug's biological effects, confirming that it is hitting its intended targets within the tumor. cancer.gov
Integration of this compound into Standard-of-Care Regimens
For this compound to become a mainstay in cancer treatment, it must be effectively integrated into existing standard-of-care (SoC) regimens. This typically involves combining the new agent with established therapies to enhance efficacy. nih.govadastrarx.com
Several clinical trials have been designed to evaluate this compound in combination with current SoC for gliomas:
Combination with Temozolomide (B1682018) (TMZ): Temozolomide is a standard chemotherapy agent for glioblastoma. clinicaltrials.gov Multiple studies have investigated this compound in combination with different dosing schedules of TMZ (dose-dense and metronomic) for patients with recurrent high-grade astrocytomas. wikipedia.orgnih.gov The combination has shown synergistic effects in preclinical models and has demonstrated early signs of improved progression-free survival in patients with IDH1-mutant tumors compared to historical controls of TMZ alone. nih.govtargetedonc.combioworld.com A Phase I trial identified the maximum tolerated dose of this compound when combined with TMZ, paving the way for further studies. nih.govbiospace.com
Combination with Radiation Therapy: For newly diagnosed elderly patients with glioblastoma who are ineligible for standard chemoradiotherapy, a clinical trial (EORTC 1608) explored combining this compound with radiation therapy. adastrarx.comascopubs.org
The results from these combination trials are crucial for establishing the optimal way to incorporate this compound into treatment protocols for both newly diagnosed and recurrent brain cancers. nih.govadastrarx.com The goal is to create a regimen that is more effective than the current standard without adding prohibitive toxicity. ascopubs.org
Collaborative Research and Development Initiatives for this compound
The advancement of this compound from a promising compound to a potential new therapy is driven by extensive collaboration between academic institutions, government agencies, and pharmaceutical companies. These partnerships are essential for conducting the complex and costly clinical trials required for drug development.
Notable collaborations for this compound include:
National Cancer Institute (NCI) and Adastra Pharmaceuticals: The NCI has sponsored and conducted Phase I and Ib clinical trials of this compound, both as a single agent and in combination with temozolomide. wikipedia.orgbiospace.com These trials, led by investigators in the NCI's Neuro-Oncology Branch, have been fundamental in establishing the drug's activity in glioma patients. cancer.govcancer.gov Adastra Pharmaceuticals, the company developing the drug, works closely with the NCI to analyze the data and plan subsequent trials. targetedonc.combiospace.com
European Organisation for Research and Treatment of Cancer (EORTC): The EORTC conducted the 1608 STEAM trial, a multi-center Phase Ib study across Europe. ascopubs.orgnih.gov This trial investigated this compound in various settings for newly diagnosed and recurrent glioblastoma, highlighting the international effort to evaluate this compound. ascopubs.orgnih.gov
Brain Tumor Trials Collaborative (BTTC): Following promising Phase I results, plans were made to work through the BTTC to conduct a Phase II study comparing this compound plus temozolomide against temozolomide alone in patients with recurrent high-grade glioma. cancer.gov
These collaborative initiatives ensure that this compound is rigorously tested in diverse patient populations and that the research benefits from a wide range of expertise, from basic science to clinical trial design and execution. cancer.govcancer.gov Furthermore, the granting of orphan drug designation by the U.S. FDA and the European Medicines Agency for the treatment of glioma incentivizes these development efforts. wikipedia.orgcancerconnect.com
Q & A
Q. What are the primary kinase targets of Zotiraciclib, and how do they contribute to its anti-tumor activity?
this compound (ZTR) is a multi-kinase inhibitor targeting CDK9, CDK5, CDK2, CDK7, ERK5, JAK2, and FLT3 . Its anti-tumor effects arise from disrupting transcriptional regulation (via CDK9 inhibition) and inducing mitochondrial dysfunction (via ERK5 inhibition). Preclinical studies show that ZTR reduces phosphorylation of RNA Pol II and downregulates anti-apoptotic proteins like XIAP and MCL-1, activating intrinsic/extrinsic apoptosis pathways in IDH-mutant glioma models .
Q. What experimental models are most appropriate for studying this compound’s efficacy in gliomas?
- In vitro : Use IDH-mutant and wild-type glioma cell lines (e.g., HCT-116, HL-60) to compare dose-response relationships. ZTR exhibits lower EC50 values in IDH-mutant cells (0.059–0.079 μM) .
- In vivo : Intracranial xenograft models in mice, particularly for IDH-mutant gliomas, where ZTR improves survival by 80% compared to controls . Include pharmacokinetic analyses to confirm brain penetration (brain-to-plasma ratio ~2:1) .
Q. How does this compound’s pharmacokinetic profile influence its therapeutic potential for CNS tumors?
ZTR demonstrates favorable blood-brain barrier penetration, with brain concentrations twice plasma levels. This property is critical for glioblastoma research. However, note its CYP2D6 inhibition (IC50 = 0.95 μM), which may require pharmacogenomic stratification in clinical cohorts .
Advanced Research Questions
Q. How should clinical trials be designed to evaluate this compound’s efficacy in recurrent high-grade gliomas (rHGG)?
- Population : Focus on IDH-mutant rHGG patients, as ZTR shows superior mPFS (5.9 months vs. 2.8 months in IDH-wildtype) .
- Endpoints : Prioritize PFS6 (6-month progression-free survival) and overall survival (OS). Historical controls for IDH-mutant rHGG show mPFS of ~91 days, whereas ZTR extends this to ~171 days .
- Dosing : Use the recommended Phase II dose (RP2D) of 200 mg, derived from Phase Ib trials combining ZTR with temozolomide (TMZ) .
Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models?
- Context-dependent activity : In IDH-wildtype models, ZTR’s efficacy is reduced due to intact mitochondrial respiration pathways. Validate findings using isogenic cell lines (IDH-mutant vs. wildtype) .
- Dose optimization : Lower doses (e.g., 100 mg) may fail to inhibit off-target kinases (e.g., FLT3), leading to variable responses. Use proteomic profiling to confirm target engagement .
Q. What statistical methods are recommended for analyzing this compound’s survival data in heterogeneous patient cohorts?
- Survival analysis : Apply Kaplan-Meier estimates with log-rank tests to compare PFS/OS between ZTR and historical controls. For small cohorts, use Cox proportional hazards models adjusted for covariates (e.g., IDH status, prior therapies) .
- Power calculations : Ensure ≥80% power to detect a 50% improvement in PFS6 (α = 0.05), requiring ~30–40 patients per arm based on Phase Ib data .
Q. What mechanisms underlie this compound’s synergy with temozolomide (TMZ) in glioblastoma?
ZTR enhances TMZ’s DNA-damaging effects by suppressing DNA repair pathways (e.g., via CDK2/9 inhibition). Preclinical data show combined treatment reduces tumor proliferation by 60% compared to monotherapy . Validate synergy using Chou-Talalay combination indices in vitro.
Methodological Considerations
Q. How should researchers address this compound’s CYP2D6 inhibition in clinical studies?
- Pharmacogenomic screening : Genotype patients for CYP2D6 polymorphisms (e.g., *4, *10 alleles) to identify poor metabolizers at risk of toxicity .
- Dose adjustments : Reduce ZTR doses by 25–50% in CYP2D6 poor metabolizers or use therapeutic drug monitoring to maintain plasma Cmax <0.95 μM .
Q. What biomarkers are critical for stratifying this compound-responsive patients?
- Primary : IDH1/2 mutation status (via PCR or NGS).
- Secondary : MYC protein expression (ZTR suppresses MYC via CDK9 inhibition) and mitochondrial respiration markers (e.g., ATP levels, ROS) .
Q. How can preclinical studies optimize this compound’s dosing schedule for combination therapies?
- Sequential dosing : Administer ZTR 24 hours before TMZ to maximize transcriptional inhibition prior to DNA damage .
- PK/PD modeling : Use non-linear mixed-effects models to correlate brain concentrations with target inhibition (e.g., RNA Pol II phosphorylation) .
Ethical and Reproducibility Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
